molecular formula C21H14ClF3N2O3S B14968944 N-[4-chloro-3-(trifluoromethyl)phenyl]-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

N-[4-chloro-3-(trifluoromethyl)phenyl]-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

Cat. No.: B14968944
M. Wt: 466.9 g/mol
InChI Key: HOTYPQYRLDTOGC-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a trifluoromethyl group, a chloro-substituted phenyl ring, and a dibenzo-thiazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multiple steps. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Common solvents and reagents used include nonchlorinated organic solvents, polar solvents, and specific catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-3-(trifluoromethyl)phenyl]-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., chlorine gas). Reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while substitution reactions may produce various halogenated derivatives .

Mechanism of Action

The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s unique structure allows it to form stable interactions with its targets, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-chloro-3-(trifluoromethyl)phenyl]-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is unique due to its dibenzo-thiazine core, which imparts distinct chemical and biological properties. This core structure differentiates it from other similar compounds and contributes to its specific applications and effects .

Properties

Molecular Formula

C21H14ClF3N2O3S

Molecular Weight

466.9 g/mol

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-6-methyl-5,5-dioxobenzo[c][1,2]benzothiazine-9-carboxamide

InChI

InChI=1S/C21H14ClF3N2O3S/c1-27-18-9-6-12(10-15(18)14-4-2-3-5-19(14)31(27,29)30)20(28)26-13-7-8-17(22)16(11-13)21(23,24)25/h2-11H,1H3,(H,26,28)

InChI Key

HOTYPQYRLDTOGC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)C4=CC=CC=C4S1(=O)=O

Origin of Product

United States

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